molecular formula C11H16N2O3S B14835469 N-(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanesulfonamide

Cat. No.: B14835469
M. Wt: 256.32 g/mol
InChI Key: FPKOBLZSDMZXGC-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S It is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, an ethyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanesulfonamide typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by sulfonamide formation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide
  • N-(4-Methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

N-(4-Cyclopropoxy-6-ethylpyridin-3-YL)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group and the methanesulfonamide moiety

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-ethylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-8-6-11(16-9-4-5-9)10(7-12-8)13-17(2,14)15/h6-7,9,13H,3-5H2,1-2H3

InChI Key

FPKOBLZSDMZXGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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